molecular formula C10H15BrN2O2S B7092824 N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide

N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide

Cat. No.: B7092824
M. Wt: 307.21 g/mol
InChI Key: MRMAJULNVSVLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a sulfonamide group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide typically involves the reaction of 2-bromopyridine with a sulfonamide precursor. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the sulfonamide, followed by nucleophilic substitution with 2-bromopyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines or sulfides.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding with target molecules, while the sulfonamide group can form strong hydrogen bonds, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)methylsulfonamide
  • N-(pyridin-3-yl)methylsulfonamide
  • N-(pyridin-4-yl)methylsulfonamide

Uniqueness

N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide is unique due to the presence of the bromine atom on the pyridine ring, which allows for further functionalization through nucleophilic substitution or coupling reactions. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications .

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S/c1-8(2)7-16(14,15)13-6-9-3-4-12-10(11)5-9/h3-5,8,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMAJULNVSVLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.